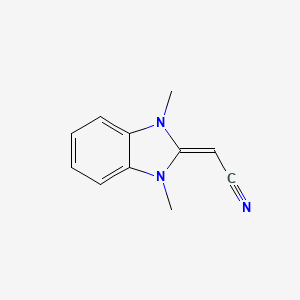![molecular formula C19H24N2O5S B7518955 2-[(4-ethoxyphenyl)sulfonylamino]-N-[(2-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B7518955.png)
2-[(4-ethoxyphenyl)sulfonylamino]-N-[(2-methoxyphenyl)methyl]-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-ethoxyphenyl)sulfonylamino]-N-[(2-methoxyphenyl)methyl]-N-methylacetamide, also known as EMA401, is a small molecule drug candidate that has been developed for the treatment of chronic pain. It is a selective antagonist of the angiotensin II type 2 receptor (AT2R) and has shown promising results in preclinical studies as a potential therapy for neuropathic pain.
Mecanismo De Acción
2-[(4-ethoxyphenyl)sulfonylamino]-N-[(2-methoxyphenyl)methyl]-N-methylacetamide acts as a selective antagonist of the AT2R, which is involved in the regulation of pain signaling pathways. By blocking the AT2R, 2-[(4-ethoxyphenyl)sulfonylamino]-N-[(2-methoxyphenyl)methyl]-N-methylacetamide reduces the activity of pain-sensing neurons and may also modulate the activity of glial cells, which play a role in the development and maintenance of chronic pain.
Biochemical and Physiological Effects:
In addition to its effects on pain signaling pathways, 2-[(4-ethoxyphenyl)sulfonylamino]-N-[(2-methoxyphenyl)methyl]-N-methylacetamide has been shown to have anti-inflammatory and neuroprotective effects in preclinical studies. These effects may be mediated by the modulation of cytokine signaling pathways and the reduction of oxidative stress in neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[(4-ethoxyphenyl)sulfonylamino]-N-[(2-methoxyphenyl)methyl]-N-methylacetamide is its selectivity for the AT2R, which reduces the risk of off-target effects and toxicity. However, the limited availability of 2-[(4-ethoxyphenyl)sulfonylamino]-N-[(2-methoxyphenyl)methyl]-N-methylacetamide and the complexity of its synthesis may make it difficult to use in large-scale experiments.
Direcciones Futuras
Future research on 2-[(4-ethoxyphenyl)sulfonylamino]-N-[(2-methoxyphenyl)methyl]-N-methylacetamide may focus on optimizing its pharmacokinetic properties and developing more efficient synthesis methods. Additionally, clinical trials may be conducted to evaluate the efficacy and safety of 2-[(4-ethoxyphenyl)sulfonylamino]-N-[(2-methoxyphenyl)methyl]-N-methylacetamide in patients with chronic pain. Other potential applications for 2-[(4-ethoxyphenyl)sulfonylamino]-N-[(2-methoxyphenyl)methyl]-N-methylacetamide may include the treatment of inflammatory and neurodegenerative disorders.
Métodos De Síntesis
The synthesis of 2-[(4-ethoxyphenyl)sulfonylamino]-N-[(2-methoxyphenyl)methyl]-N-methylacetamide involves several steps, starting with the reaction of 2-methoxybenzylamine with acetic anhydride to form N-acetyl-2-methoxybenzylamine. This compound is then reacted with N-methyl-N-(tert-butoxycarbonyl)acetamide to form N-methyl-N-(2-methoxybenzyl)-N-[(tert-butoxycarbonyl)amino]acetamide. The tert-butoxycarbonyl group is then removed by treatment with trifluoroacetic acid, and the resulting compound is reacted with 4-ethoxybenzenesulfonyl chloride to form 2-[(4-ethoxyphenyl)sulfonylamino]-N-[(2-methoxyphenyl)methyl]-N-methylacetamide.
Aplicaciones Científicas De Investigación
2-[(4-ethoxyphenyl)sulfonylamino]-N-[(2-methoxyphenyl)methyl]-N-methylacetamide has been extensively studied in preclinical models of neuropathic pain, including animal models of nerve injury and chemotherapy-induced neuropathy. In these studies, 2-[(4-ethoxyphenyl)sulfonylamino]-N-[(2-methoxyphenyl)methyl]-N-methylacetamide has been shown to reduce pain behaviors and improve sensory function, suggesting that it may be an effective therapy for chronic pain.
Propiedades
IUPAC Name |
2-[(4-ethoxyphenyl)sulfonylamino]-N-[(2-methoxyphenyl)methyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-4-26-16-9-11-17(12-10-16)27(23,24)20-13-19(22)21(2)14-15-7-5-6-8-18(15)25-3/h5-12,20H,4,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYTXQURXDEVCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N(C)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide](/img/structure/B7518875.png)
![N-[6-(dimethylamino)pyridin-3-yl]furan-2-carboxamide](/img/structure/B7518879.png)
![2-[[2-(3-Cyclopentyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide](/img/structure/B7518884.png)
![Methyl 4-[3-[3-butyl-7-(2-methylpropyl)-2,6-dioxopurin-8-yl]propanoyloxy]benzoate](/img/structure/B7518892.png)
![2-[[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]amino]-N-(2-phenylethyl)benzamide](/img/structure/B7518895.png)

![N-(4-pyrrolidin-1-ylsulfonylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B7518903.png)
![9,10,10-trioxo-N-(7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazol-3-yl)thioxanthene-3-carboxamide](/img/structure/B7518910.png)


![N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-3-phenoxypropanamide](/img/structure/B7518949.png)


